molecular formula C7H4N2O3 B8676117 7-AZAISATOIC ANHYDRIDE

7-AZAISATOIC ANHYDRIDE

Cat. No.: B8676117
M. Wt: 164.12 g/mol
InChI Key: CRQKHMDIYZJEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-AZAISATOIC ANHYDRIDE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AZAISATOIC ANHYDRIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions to form the oxazine ring . Another approach includes the use of Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . The reaction conditions often require the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-AZAISATOIC ANHYDRIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.

Mechanism of Action

The mechanism of action of 7-AZAISATOIC ANHYDRIDE involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-AZAISATOIC ANHYDRIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11)

InChI Key

CRQKHMDIYZJEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)OC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 ml. flask was charged with 0.94 g. 3-carbamylisonicotinic acid suspended in 8 ml. dimethylformamide. A 2.5 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture was stirred at 20° for 10 minutes. The reaction mixture was then warmed to 45° and stirred for 10 minutes. The cooled mixture was poured onto 30 grams crushed ice and the pale yellow solids were collected by filtration and dried in vacuo. Extensive decomposition of the product occurred upon attempted recrystallization from organic solvents. The final yield of 4-azaisatoic anhydride amounted to 0.65 g., melting point 218°, with decomposition, and represented 70 percent of theory. The structure was identified by elemental analysis, infrared spectroscopy and mass spectrometry.
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